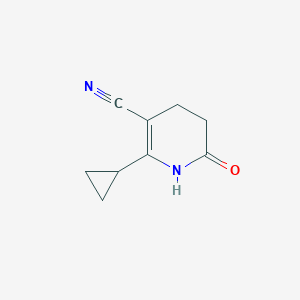

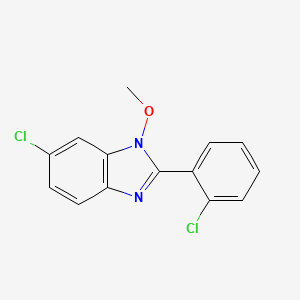

![molecular formula C17H14N2O2 B3037060 7,12-二氢异喹诺[3,2-c][1,4]苯并二氮杂卓-6,14(5H,6aH)-二酮 CAS No. 41994-34-7](/img/structure/B3037060.png)

7,12-二氢异喹诺[3,2-c][1,4]苯并二氮杂卓-6,14(5H,6aH)-二酮

描述

The compound 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzodiazepine derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the cyclization of precursor molecules. For instance, the paper titled "Synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione as a potential NMDA receptor glycine site antagonist" describes an efficient procedure starting from 4,5-dichloro-2-nitroaniline, involving the cyclization of malonic ester amide to form the desired compound . This suggests that the synthesis of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione might also involve similar cyclization steps.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by fused ring systems. In the paper "1,5-Dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione," the structure includes two fused six- and seven-membered rings linked to a chain containing a five- and six-membered ring . This complex structure is typical of benzodiazepine derivatives and is likely to be similar in the compound of interest, with specific substituents defining its unique properties.

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. The synthesis process often involves reductions and cyclizations as seen in the synthesis of 7-hydroxypyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, where simultaneous reduction of nitro and hydrogenolysis steps are followed by thermal cyclisation . These reactions are crucial for constructing the benzodiazepine core and attaching different functional groups to the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The dihedral angle between the rings, the presence of electron-withdrawing or donating groups, and the overall conformation of the molecule can affect its reactivity, solubility, and interaction with biological targets. For example, the dihedral angle between the two six-membered rings in the compound discussed in paper is 74.3°, which could influence its binding affinity and pharmacological profile.

科学研究应用

合成和结构特征:

- Křemen 等人(2017) 报告了一种碱促进的环扩大方法,用于由 3-氨基喹啉-2,4-二酮合成 1,4-苯并二氮杂卓-2,5-二酮。他们讨论了这种转化的机理和 1,4-苯并二氮杂卓-2,5-二酮环的构象平衡 (Křemen 等,2017)。

- Daniel Farran 及其同事(2011) 探讨了 3-异丙基-1,4-苯并二氮杂卓-2,5-二酮的对映异构体反环重排,注意了它在碱性条件下的反应性和对映体纯合成潜力 (Farran 等,2011)。

- Aly 等人(2019) 专注于合成新的稠合杂环 2-喹诺酮和 3-烷基-4-羟基-2-喹诺酮,为苯并二氮杂卓衍生物的结构多样性做出了贡献 (Aly 等,2019)。

在药物化学中的潜力:

- 陈等人(2014) 设计并合成了新型 1,5-苯并二氮杂卓-2,4-二酮衍生物作为潜在的抗癌剂,显示出对各种人癌细胞系的良好活性 (陈等,2014)。

- D. Cappoen 及其同事(2012) 合成了苯并[j]菲啶-7,12-二酮作为潜在的抗结核剂,证明了它们对结核分枝杆菌的抗菌活性 (Cappoen 等,2012)。

- Thi 等人(2009) 研究了新型苯并二氮杂卓类抗利什曼原虫剂在大鼠肝细胞和巨噬细胞中的代谢和毒性,有助于了解它们的药代动力学特性 (Thi 等,2009)。

作用机制

Mode of Action

The compound interacts with its targets, the GABA-A receptors, by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This interaction results in changes in the neuronal excitability and transmission of signals in the brain .

Biochemical Pathways

The affected pathways primarily involve the GABAergic system . The compound’s interaction with the GABA-A receptors influences the GABAergic neurotransmission, affecting various downstream effects such as mood regulation, anxiety, and sleep .

Pharmacokinetics

Similar compounds like benzodiazepines are known to have good oral absorption, wide distribution in the body, metabolism primarily in the liver, and excretion via the kidneys . These properties impact the bioavailability of the compound, determining its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action include increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential . This leads to decreased neuronal excitability and dampening of the nervous system’s response, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other drugs that also act on GABA-A receptors . Additionally, factors like genetic variations in the patient can influence the metabolism and response to the compound .

未来方向

属性

IUPAC Name |

5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNBENPJLRSBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169395 | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

CAS RN |

41994-34-7 | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

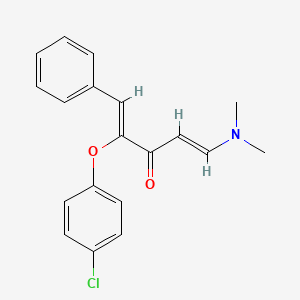

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

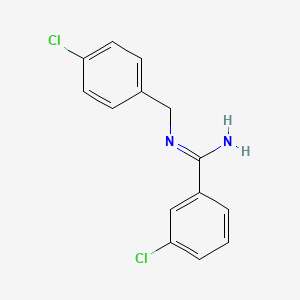

![1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036986.png)

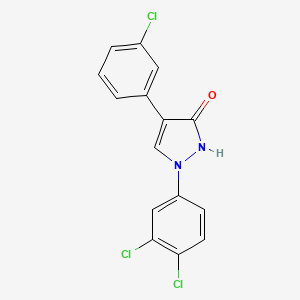

![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)

![N-[(2-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036993.png)

![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)

![N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036996.png)

![1,3-diphenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3036999.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B3037000.png)